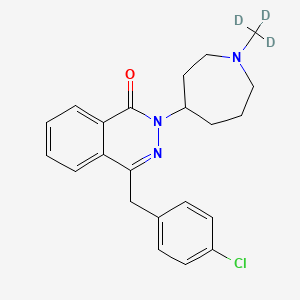
Azelastin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, is a useful research compound. Its molecular formula is C22H24ClN3O and its molecular weight is 385.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Azelastin wurde auf seine Auswirkungen auf Krebszellen untersucht, insbesondere auf Gebärmutterhalskrebszellen {svg_1}. Es wurde festgestellt, dass es multidirektionale Wirkungen auf HeLa-Zellen hat, darunter antiproliferative, zytotoxische, autophagische und apoptotische Eigenschaften {svg_2}. Diese Effekte wurden bei verschiedenen Konzentrationen von Azelastin beobachtet, was auf seine potenzielle Verwendung in der Krebstherapie hindeutet {svg_3}.
Immunmodulatorische Wirkungen
Azelastin hat einzigartige immunmodulatorische Wirkungen auf dendritische Zellen in vitro {svg_4}. Im Gegensatz zu anderen H1-Antihistaminen reduzierte Azelastin die durch Lipopolysaccharide induzierte Sekretion von Tumornekrosefaktor α und Interleukin-12 aus murinen Knochenmark-abgeleiteten dendritischen Zellen {svg_5}. Dieser Effekt war unabhängig von Histaminrezeptoren H1, H2 oder H4 und könnte mit der Hemmung des Nukleären Faktor Kappa B-Signalwegs zusammenhängen {svg_6}.
Behandlung allergischer Dermatitis
Azelastin wurde zur Behandlung von allergischer Dermatitis eingesetzt {svg_7}. Trotz seiner einzigartigen Wirkungen auf dendritische Zellen und die T-Zell-Interaktion in vitro waren alle untersuchten Substanzen, einschließlich Azelastin, wirksam bei der Reduzierung allergischer Ohrenentzündungen in vivo {svg_8}.
COVID-19-Forschung
Azelastin wurde auf seine Auswirkungen auf SARS-CoV-2 untersucht, das Virus, das COVID-19 verursacht {svg_9}. Die Wirkung von Azelastin auf die Viruslast wurde durch ein Dosis-Wirkungs-Modell beschrieben, das auf die Virus-Eliminationsrate abzielt {svg_10}.
Wirkmechanismus
Target of Action
Azelastine-d3 primarily targets the histamine H1-receptors . These receptors are G-protein-coupled receptors found on nerve endings and smooth muscle cells . They play a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
Azelastine-d3 acts as a selective antagonist of histamine H1-receptors . By binding to these receptors, it prevents histamine from exerting its effects, thereby alleviating symptoms associated with allergic reactions .
Biochemical Pathways
Azelastine-d3 affects several biochemical pathways. It inhibits the release of histamine from mast cells following antigen and non-antigen stimuli . This action disrupts the biochemical pathways involved in the inflammatory response, reducing symptoms of allergies .
Pharmacokinetics
The systemic bioavailability of azelastine-d3 is approximately 40% when administered intranasally . Maximum plasma concentrations (Cmax) are observed within 2–3 hours . This indicates that the compound is readily absorbed and distributed in the body, contributing to its bioavailability .
Result of Action
The antagonistic action of azelastine-d3 on histamine H1-receptors results in the relief of histamine-mediated allergy symptoms . This includes symptoms of allergic rhinitis such as rhinorrhea, sneezing, and nasal pruritus .
Action Environment
The efficacy and stability of azelastine-d3 can be influenced by various environmental factors. For instance, the onset of action occurs within 15 minutes with intranasal formulations and as quickly as 3 minutes with ophthalmic solutions . This suggests that the route of administration can significantly impact the compound’s action .
Biologische Aktivität
The compound 4-[(4-Chlorophenyl)methyl]-2-[1-(trideuteriomethyl)azepan-4-yl]phthalazin-1-one, also known as Azelastine-d3, is a derivative of azelastine, a well-known antihistamine. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H24ClN3O
- Molecular Weight : 382.89 g/mol
- Melting Point : 111-114°C
- LogP : 4.235 (indicating lipophilicity)
Azelastine-d3 functions primarily as an H1 receptor antagonist, inhibiting the action of histamine at the H1 receptor sites. This action reduces the symptoms associated with allergic reactions and inflammation. Additionally, it has been shown to possess anti-inflammatory properties that may contribute to its therapeutic effects in various conditions.
Antihistaminic Effects
Azelastine-d3 has demonstrated significant antihistaminic activity in various studies:
- In vitro studies : Showed effective inhibition of histamine-induced bronchoconstriction in isolated tissues.
- In vivo studies : Animal models indicated a reduction in allergic responses, including nasal congestion and sneezing.
Anti-inflammatory Properties
Research has indicated that Azelastine-d3 exhibits anti-inflammatory effects:
- Cytokine Inhibition : The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Cell Migration : Inhibits the migration of eosinophils and neutrophils to sites of inflammation, thereby reducing tissue damage.
Data Table: Biological Activity Summary
Case Study 1: Allergic Rhinitis
A clinical trial evaluated the efficacy of Azelastine-d3 in patients suffering from allergic rhinitis. Results showed a marked improvement in symptoms such as nasal itching and congestion compared to placebo.
Case Study 2: Asthma Management
In asthmatic patients, Azelastine-d3 was administered alongside standard treatment regimens. The addition of this compound resulted in improved lung function tests and reduced reliance on rescue inhalers.
Eigenschaften
CAS-Nummer |
758637-88-6 |
|---|---|
Molekularformel |
C22H24ClN3O |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-2-[1-(trideuterio(113C)methyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C22H24ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/i1+1D3 |
InChI-Schlüssel |
MBUVEWMHONZEQD-KQORAOOSSA-N |
SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Isomerische SMILES |
[2H][13C]([2H])([2H])N1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CN1CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl |
Synonyme |
4-[(4-Chlorophenyl)methyl]-2-[hexahydro-1-(methyl-13C,d3)-1H-azepin-4-yl]-1(2H)-phthalazinone-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















